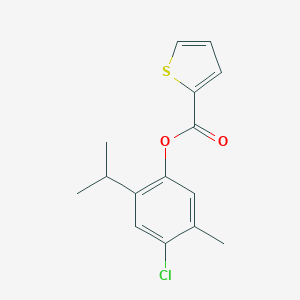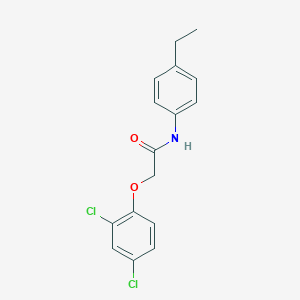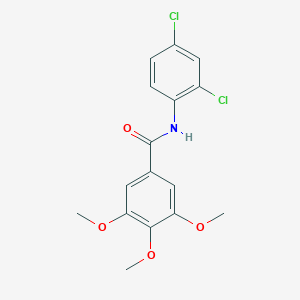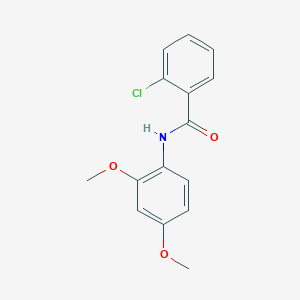
N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide, commonly known as C16, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool in various fields of study. C16 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes such as pain sensation, inflammation, and cancer progression.
科学的研究の応用
C16 has been extensively studied for its potential use as a research tool in various fields of study. One of the major applications of C16 is in the field of pain research. N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to be involved in the regulation of pain sensation, and C16 has been found to be a potent and selective antagonist of this receptor. Studies have shown that C16 can effectively reduce pain in animal models of inflammatory and neuropathic pain.
C16 has also been studied for its potential use in the treatment of cancer. N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to be overexpressed in various types of cancer, and its activation has been associated with cancer progression. C16 has been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo, suggesting its potential use as a therapeutic agent for cancer.
作用機序
C16 is a selective antagonist of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide, which is a G protein-coupled receptor that is involved in various physiological processes such as pain sensation, inflammation, and cancer progression. N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide is activated by various endogenous ligands such as lysophosphatidylinositol (LPI) and arachidonic acid (AA), and its activation has been associated with various pathological conditions.
C16 binds to the transmembrane domain of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide and prevents the binding of its endogenous ligands, thereby inhibiting its activation. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes such as pain sensation, inflammation, and cancer progression.
Biochemical and Physiological Effects:
C16 has been found to have various biochemical and physiological effects. In animal models of pain, C16 has been found to effectively reduce pain sensation by inhibiting the activation of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide. C16 has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In cancer research, C16 has been found to inhibit the growth and metastasis of cancer cells by inhibiting the activation of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide. C16 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as a therapeutic agent for cancer.
実験室実験の利点と制限
One of the major advantages of C16 is its high selectivity and potency as a N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide antagonist. This makes it an ideal tool for studying the role of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide in various physiological and pathological conditions. C16 is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of C16 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or by formulating C16 into a more soluble form such as a prodrug or a liposomal formulation.
将来の方向性
There are several future directions for the research on C16. One of the major areas of research is the development of more potent and selective N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide antagonists. This can help to further elucidate the role of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide in various physiological and pathological conditions.
Another area of research is the development of more soluble forms of C16 for in vivo administration. This can help to overcome the limitations of C16 and enable its use in animal models of various diseases.
Lastly, the potential use of C16 as a therapeutic agent for various diseases such as pain and cancer needs to be further explored. This can lead to the development of novel therapies that can effectively treat these diseases.
合成法
C16 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 1-naphthol with 5-chloro-2-methylbenzoyl chloride to form 5-chloro-2-methylphenyl 1-naphthyl ether. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form C16. The final product is purified using column chromatography to obtain a white crystalline solid with a purity of over 95%.
特性
分子式 |
C19H16ClNO2 |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H16ClNO2/c1-13-9-10-15(20)11-17(13)21-19(22)12-23-18-8-4-6-14-5-2-3-7-16(14)18/h2-11H,12H2,1H3,(H,21,22) |
InChIキー |
QDMGPWITCJSFPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)


![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)

![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)



